molecular formula C12H7N5O8 B12657245 2,4,6-Trinitro-N-(2-nitrophenyl)aniline CAS No. 38229-29-7

2,4,6-Trinitro-N-(2-nitrophenyl)aniline

Cat. No.: B12657245
CAS No.: 38229-29-7
M. Wt: 349.21 g/mol
InChI Key: ZFEJLICGFDNABR-UHFFFAOYSA-N
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Description

2,4,6-Trinitro-N-(2-nitrophenyl)aniline is a chemical compound with the molecular formula C12H7N5O8. It is known for its high nitrogen content and is often used in various scientific and industrial applications. This compound is characterized by the presence of multiple nitro groups attached to an aniline structure, making it a highly nitrated aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline typically involves the nitration of aniline derivatives. One common method is the nitration of 2-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are crucial due to the highly reactive nature of the nitrating agents used in the process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitro-N-(2-nitrophenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trinitro-N-(2-nitrophenyl)aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.

    Industry: Utilized in the production of dyes, explosives, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4,6-Trinitro-N-(2-nitrophenyl)aniline involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, contributing to the compound’s biological effects. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their function and leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitroaniline: Similar structure but lacks the additional nitro group on the phenyl ring.

    2,4,6-Trinitro-N-methyl-aniline: Contains a methyl group instead of a nitro group on the phenyl ring.

    2,4,6-Trinitro-N-(2,4,6-trinitrophenyl)aniline: Contains additional nitro groups on both phenyl rings

Uniqueness

2,4,6-Trinitro-N-(2-nitrophenyl)aniline is unique due to the presence of multiple nitro groups, which confer high reactivity and potential for various chemical transformations. Its structure allows for diverse applications in different fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

38229-29-7

Molecular Formula

C12H7N5O8

Molecular Weight

349.21 g/mol

IUPAC Name

2,4,6-trinitro-N-(2-nitrophenyl)aniline

InChI

InChI=1S/C12H7N5O8/c18-14(19)7-5-10(16(22)23)12(11(6-7)17(24)25)13-8-3-1-2-4-9(8)15(20)21/h1-6,13H

InChI Key

ZFEJLICGFDNABR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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